6-oxohexanoato de etilo 6-(4-clorofenil)

Descripción general

Descripción

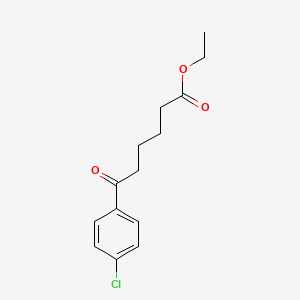

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-chlorophenyl group and a keto group at the sixth position

Aplicaciones Científicas De Investigación

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Biological Studies: It is used in studies to understand the biological activity of related compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives can react with nucleophiles . In the case of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, it may react with nucleophiles in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate may also affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could have a range of effects depending on the specific targets and pathways it interacts with.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of ethyl 6-(4-chlorophenyl)-6-oxohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)

-

Substitution

Reagents: Aqueous sodium hydroxide or hydrochloric acid

Conditions: Reflux

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide

Conditions: Acidic or basic medium

Major Products Formed

Reduction: Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate

Substitution: 6-(4-chlorophenyl)-6-oxohexanoic acid

Oxidation: Various oxidized derivatives depending on the oxidizing agent used

Comparación Con Compuestos Similares

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can be compared with similar compounds such as:

Ethyl 6-phenyl-6-oxohexanoate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

Ethyl 6-(4-methylphenyl)-6-oxohexanoate: The presence of a methyl group instead of chlorine can lead to differences in steric and electronic effects.

Uniqueness

The presence of the 4-chlorophenyl group in ethyl 6-(4-chlorophenyl)-6-oxohexanoate imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate has a molecular formula of CHClO and a molecular weight of approximately 270.75 g/mol. The compound features:

- Hexanoate Backbone : Provides a flexible structure conducive to various chemical reactions.

- Keto Group : Enhances reactivity and potential interactions with biological targets.

- Para-Chlorophenyl Group : May influence the compound's biological activity through electronic effects.

This structural configuration positions the compound as a promising candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can be achieved through several methods, including:

- Claisen Condensation : Involves the reaction of an ester with a carbonyl compound in the presence of a base catalyst.

- Malonic Ester Synthesis : A method that allows for the introduction of functional groups at specific positions on the carbon chain.

These synthetic routes enable the production of the compound with varying degrees of purity and yield, which are crucial for subsequent biological testing.

The precise mechanism of action for Ethyl 6-(4-chlorophenyl)-6-oxohexanoate remains to be fully elucidated. However, it is hypothesized that:

- Target Interactions : The compound may interact with specific enzymes or receptors, akin to other indole derivatives known for their diverse biological activities.

- Biochemical Pathways : Similar compounds have shown involvement in pathways related to inflammation and microbial resistance, suggesting potential pathways for further study in this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how Ethyl 6-(4-chlorophenyl)-6-oxohexanoate stands against structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 6-(4-bromophenyl)-6-oxohexanoate | Similar structure with bromine | Potentially different reactivity |

| Ethyl 6-phenyl-6-oxohexanoate | Lacks halogen substitution | May exhibit different biological activity |

| Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | Shorter carbon chain | Different reactivity patterns |

| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | Longer carbon chain | May exhibit different pharmacokinetics |

This table illustrates how variations in substituents can significantly influence biological activity and pharmacokinetic properties.

Case Studies and Research Findings

While specific case studies on Ethyl 6-(4-chlorophenyl)-6-oxohexanoate are scarce, related research provides insights into its potential applications:

- Hypolipidemic Activity : Similar compounds have demonstrated significant reductions in serum cholesterol and triglyceride levels in animal models, indicating potential cardiovascular benefits .

- Histone Deacetylase Inhibition : Some derivatives have been linked to inhibition of histone deacetylases, enzymes critical in cancer progression and treatment strategies .

These findings underscore the need for targeted studies on Ethyl 6-(4-chlorophenyl)-6-oxohexanoate to establish its efficacy and safety profile.

Propiedades

IUPAC Name |

ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCLGNIBLITULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604403 | |

| Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-05-9 | |

| Record name | Ethyl 4-chloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.